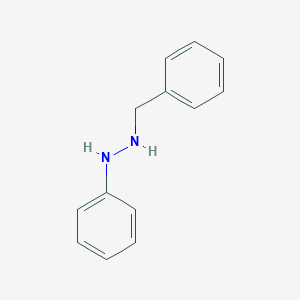

1-Benzyl-2-phenylhydrazine

Description

Structure

3D Structure

Properties

CAS No. |

15806-20-9 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1-benzyl-2-phenylhydrazine |

InChI |

InChI=1S/C13H14N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

ZEMCGIDMAMIJLF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNNC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CNNC2=CC=CC=C2 |

Other CAS No. |

15806-20-9 |

Synonyms |

1-Benzyl-2-phenylhydrazine |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 2 Phenylhydrazine

Intrinsic Reactivity Patterns of the Hydrazine (B178648) Moiety

The chemical behavior of the hydrazine group in 1-Benzyl-2-phenylhydrazine is multifaceted, allowing for a range of chemical transformations. These include oxidation to form azo compounds, reduction to the corresponding amines, and participation in nucleophilic substitution reactions. ontosight.ai

Oxidation Pathways Leading to Azo Compounds

The oxidation of hydrazines to their corresponding azo compounds is a fundamental transformation in organic synthesis. In the case of this compound, this process involves the removal of two hydrogen atoms from the hydrazine moiety, resulting in the formation of a nitrogen-nitrogen double bond. Various oxidizing agents can accomplish this conversion, including traditional reagents like manganese dioxide and potassium permanganate, as well as more modern, milder methods. nih.govacs.org

Recent advancements have highlighted the use of visible-light-driven photocatalysis for the aerobic oxidative dehydrogenation of related hydrazine derivatives. nih.gov For instance, sodium anthraquinone (B42736) sulfonate (SAQS) has been employed as an organic photocatalyst to generate azo compounds from alkyl 2-phenylhydrazinecarboxylates in high yields. nih.gov Similarly, tert-butyl nitrite (B80452) in ethanol (B145695) has been shown to be an effective catalyst for the oxidation of hydrazobenzenes to azo compounds, demonstrating good functional group tolerance. nih.govacs.org Another approach involves the use of trichloroisocyanuric acid (TCCA) as a stable and easy-to-handle oxidizing agent for the synthesis of azo compounds from phenylhydrazine (B124118) derivatives. mdpi.com These methods offer practical and environmentally benign alternatives to traditional heavy metal oxidants. nih.govacs.org

The general reaction for the oxidation of a substituted hydrazine to an azo compound can be represented as: R₁-NH-NH-R₂ → R₁-N=N-R₂ + 2H⁺ + 2e⁻

Table 1: Examples of Oxidative Dehydrogenation of Hydrazine Derivatives

| Hydrazine Derivative | Oxidizing System | Azo Compound Product | Yield (%) | Reference |

| Alkyl 2-phenylhydrazinecarboxylates | Visible light, SAQS, K₂CO₃, MeCN | Corresponding azo compounds | 91-96 | nih.gov |

| Hydrazobenzenes | tert-Butyl Nitrite, EtOH | Corresponding azobenzenes | Good | nih.govacs.org |

| Diphenylhydrazine | Trichloroisocyanuric acid (TCCA), THF | Azobenzene | 97 | mdpi.com |

| 1-tert-butyl formate-2-phenylhydrazine | HBr, H₂O₂ | 1-tert-butyl formate-2-phenyldiazene | 95 | google.com |

Reduction Processes Yielding Corresponding Amine Structures

The reductive cleavage of the nitrogen-nitrogen bond in hydrazines provides a valuable route to the synthesis of amines. For this compound, this reduction would yield aniline (B41778) and benzylamine. A variety of reducing agents can effect this transformation.

A noteworthy method for the reduction of hydrazines to amines involves the use of a low-valent titanium reagent, prepared in situ from titanium tetrachloride (TiCl₄) and magnesium powder. semanticscholar.org This system has been shown to be effective for a range of hydrazine derivatives, proceeding under mild conditions and tolerating various functional groups. semanticscholar.org Another effective reagent is an aqueous solution of titanium(III) trichloride, which has been successfully used for the reduction of N-benzyl-N-phenylhydrazine to N-benzylaniline. rsc.org

The general equation for the reduction of a hydrazine to its corresponding amines is: R₁-NH-NH-R₂ + 2H₂ → R₁-NH₂ + R₂-NH₂

Table 2: Reduction of Hydrazine Derivatives to Amines

| Hydrazine Derivative | Reducing Agent | Amine Product(s) | Yield (%) | Reference |

| Various Hydrazines | TiCl₄/Mg | Corresponding Amines | Good to Excellent | semanticscholar.org |

| N-Benzyl-N-phenylhydrazine | aq. TiCl₃ | N-Benzylaniline | Not specified | rsc.org |

| N,N-Diphenylhydrazine | aq. TiCl₃ | Diphenylamine | Not specified | rsc.org |

Nucleophilic Substitution Reactions Involving the Hydrazine Core

The nitrogen atoms of the hydrazine moiety in this compound possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows the molecule to participate in substitution reactions. ontosight.ai The reactivity of each nitrogen atom can be influenced by the nature of the attached groups (benzyl and phenyl).

For instance, the synthesis of 1-Benzyl-1-phenylhydrazine (B1581896) often involves the nucleophilic substitution reaction of phenylhydrazine with a benzyl (B1604629) halide. In this reaction, the nitrogen atom of phenylhydrazine acts as the nucleophile, displacing the halide from the benzyl group. The benzyl group in compounds like benzyl chloride is known to be susceptible to both SN1 and SN2 reactions due to the stabilization of the carbocation intermediate or the transition state by the adjacent phenyl ring. spcmc.ac.in The specific nitrogen atom of this compound that acts as the primary nucleophile in subsequent reactions will depend on steric and electronic factors.

Hydrazone Formation and Subsequent Chemical Transformations

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. These reactions are fundamental in organic chemistry and provide access to a wide array of important intermediates. wikipedia.org

Principles of Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The reaction between this compound and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone. wikipedia.orgquora.com The reaction is typically catalyzed by acid. nih.gov

The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electrophilic carbonyl carbon. nih.gov This is followed by proton transfer to form a tetrahedral intermediate known as a carbinolamine. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the hydrazone, with the elimination of a water molecule. nih.gov The rate of hydrazone formation can be influenced by the pH of the reaction medium and the nature of the carbonyl compound and the hydrazine. researchgate.net

The general reaction is as follows: R₁R₂C=O + H₂N-NHR₃ → R₁R₂C=N-NHR₃ + H₂O

Table 3: Examples of Hydrazone Formation

| Carbonyl Compound | Hydrazine Derivative | Hydrazone Product | Catalyst/Conditions | Reference |

| Aldehydes and Ketones | Phenylhydrazine | Phenylhydrazones | Acetic acid, 60°C | nih.gov |

| Benzaldehyde | Phenylhydrazine | 1-benzylidene-2-phenylhydrazine | Nanostructured Diphosphate (B83284) Na₂CaP₂O₇ | researchgate.net |

| Ketones | Phenylhydrazine | Phenylhydrazone derivative | Condensation reaction | quora.com |

Mechanistic Role of Hydrazones as Intermediates in Organic Synthesis

Hydrazones derived from this compound are valuable intermediates in a variety of organic transformations. Their reactivity stems from the polarized C=N bond and the presence of the N-N single bond.

One of the most well-known applications of hydrazones is in the Fischer indole (B1671886) synthesis , where a phenylhydrazone is treated with an acid catalyst to form an indole, a key heterocyclic motif in many pharmaceuticals and natural products. wikipedia.orggoogle.com The mechanism involves a -sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.

Hydrazones also serve as precursors in reduction reactions. The Wolff-Kishner reduction , for example, converts a ketone or aldehyde to the corresponding alkane via its hydrazone intermediate. libretexts.org The reaction is typically carried out under basic conditions with heat. libretexts.org The mechanism involves the deprotonation of the hydrazone followed by the elimination of nitrogen gas to form a carbanion, which is then protonated. libretexts.org

Furthermore, hydrazones can be involved in various cyclization and rearrangement reactions to produce a diverse range of heterocyclic compounds. wikipedia.org They are also used in bioconjugation strategies due to the stable bond formed under physiological conditions. wikipedia.org

Advanced Reaction Types and Mechanistic Studies

The chemical behavior of this compound is intricately linked to the broader field of hydrazine chemistry. Understanding its reactivity involves delving into several key reaction types and their underlying mechanisms. This section explores some of these advanced reactions, providing insights into the mechanistic pathways that govern the transformations of phenylhydrazine precursors, including the titular compound.

Investigation of the Fischer Indolization Mechanism with Phenylhydrazine Precursors

The mechanism of the Fischer indole synthesis has been the subject of extensive investigation and is generally understood to proceed through several key steps: wikipedia.orgbyjus.commdpi.comnih.gov

Phenylhydrazone Formation: The initial step is the condensation reaction between a phenylhydrazine, such as this compound, and a carbonyl compound to form a phenylhydrazone. wikipedia.orgalfa-chemistry.com This reaction is typically reversible and is often carried out in a single pot with the subsequent cyclization step. byjus.com

Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes tautomerization to its corresponding ene-hydrazine isomer. wikipedia.orgalfa-chemistry.com

nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, irreversible nrochemistry.comnrochemistry.com-sigmatropic rearrangement, which is analogous to the Cope rearrangement. wikipedia.orgbyjus.comalfa-chemistry.com This step is crucial as it leads to the formation of a new carbon-carbon bond and a di-imine intermediate. wikipedia.orgalfa-chemistry.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring. wikipedia.orgmdpi.comnih.gov

Cyclization and Aromatization: The di-imine intermediate then undergoes cyclization to form a cyclic aminoacetal (or aminal). wikipedia.orgmdpi.comnih.gov Subsequent elimination of a molecule of ammonia (B1221849) under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring. wikipedia.orgbyjus.commdpi.comnih.gov

The choice of acid catalyst is critical and can include Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids such as BF₃, ZnCl₂, and AlCl₃. wikipedia.orgmdpi.comsharif.edu The reaction conditions, including the acidity of the medium, can influence the regioselectivity of the cyclization when unsymmetrical ketones are used. thermofisher.combyjus.comsharif.edu For instance, in some cases, a weakly acidic medium has been found to favor indolization toward the more functionalized carbon. rsc.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Condensation of phenylhydrazine and a carbonyl compound | Phenylhydrazone |

| 2 | Tautomerization | Ene-hydrazine |

| 3 | nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement | Di-imine |

| 4 | Cyclization and Elimination of Ammonia | Cyclic aminoacetal, Indole |

Mechanistic Aspects of the Wolff–Kishner Reduction

The Wolff–Kishner reduction is a powerful chemical reaction used to convert the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (-CH₂-). wikipedia.orgvedantu.com This deoxygenation reaction is carried out under basic conditions, typically using hydrazine (N₂H₄) as the reducing agent and a strong base like potassium hydroxide (B78521) (KOH) at elevated temperatures. vedantu.comalfa-chemistry.com It serves as a complementary method to the Clemmensen reduction, which is performed under acidic conditions. alfa-chemistry.com

The mechanism of the Wolff–Kishner reduction involves the following key transformations: wikipedia.orgbyjus.comlibretexts.orglibretexts.orgopenstax.org

Hydrazone Formation: The reaction commences with the in situ formation of a hydrazone through the condensation of the carbonyl compound with hydrazine. wikipedia.orgbyjus.comlibretexts.orglibretexts.org In some cases, using a pre-formed hydrazone can be advantageous, potentially leading to shorter reaction times and milder conditions. byjus.compharmaguideline.com

Deprotonation and Anion Formation: The terminal nitrogen of the hydrazone is deprotonated by the strong base, forming a hydrazone anion. nrochemistry.comwikipedia.org This step is often considered the rate-determining step of the reaction. nrochemistry.comwikipedia.orgbyjus.com

Protonation and Isomerization: The hydrazone anion has a resonance structure that places a negative charge on the carbon atom. libretexts.orglibretexts.orgopenstax.org This carbanionic character allows for protonation by a proton source, typically the solvent (e.g., diethylene glycol), leading to an azo intermediate. byjus.comlibretexts.orglibretexts.orgopenstax.orgorganicchemistrydata.org

Second Deprotonation and Nitrogen Elimination: A second deprotonation at the nitrogen atom, facilitated by the base, leads to the formation of a diimide anion. wikipedia.org This intermediate is unstable and collapses with the loss of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a carbanion. wikipedia.orgbyjus.comlibretexts.orglibretexts.orgopenstax.org

Final Protonation: The resulting carbanion is rapidly and irreversibly protonated by the solvent to yield the final alkane product. wikipedia.orgbyjus.comlibretexts.orglibretexts.orgopenstax.org

Modifications to the original Wolff-Kishner procedure have been developed to improve its efficiency and scope. The Huang-Minlon modification, for example, involves carrying out the reaction in a high-boiling solvent like diethylene glycol, which allows for the distillation of water and excess hydrazine after the initial hydrazone formation, leading to higher reaction temperatures and often improved yields. alfa-chemistry.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Condensation of carbonyl compound with hydrazine | Hydrazone |

| 2 | Deprotonation of terminal nitrogen | Hydrazone anion |

| 3 | Protonation of carbon | Azo intermediate |

| 4 | Second deprotonation and elimination of N₂ | Diimide anion, Carbanion |

| 5 | Protonation of carbanion | Alkane |

Exploration of Annulation Reactions with Cyclic Enones

Annulation reactions are a class of chemical transformations that involve the formation of a new ring onto a pre-existing molecule. Hydrazines and their derivatives, such as this compound, can participate in such reactions, particularly with α,β-unsaturated carbonyl compounds like cyclic enones. These reactions provide a versatile route to various heterocyclic structures.

One notable example is the copper-catalyzed [3+2] annulation reaction between hydrazones and cyclic enones. researchgate.netresearchgate.net This reaction leads to the synthesis of cyclic ketone-fused pyrazoles. researchgate.netresearchgate.net The mechanism of this transformation is thought to proceed through the following general steps:

Hydrazone Formation: As in other reactions, the initial step can be the formation of a hydrazone from a hydrazine and a carbonyl compound. In the context of the reaction with cyclic enones, the hydrazone itself is a reactant.

Coordination to the Metal Catalyst: The hydrazone and the cyclic enone likely coordinate to the copper(II) catalyst, which facilitates the subsequent steps.

Nucleophilic Attack and Cyclization: The nitrogen atom of the hydrazone can act as a nucleophile, attacking the β-carbon of the cyclic enone in a Michael-type addition. This is followed by an intramolecular cyclization and subsequent elimination to form the pyrazole (B372694) ring fused to the cyclic ketone.

The reaction of 1-benzylidene-2-phenylhydrazine with 2-cyclohexen-1-one, for instance, has been investigated as a model system for this type of annulation. researchgate.net The use of a copper(II) catalyst under aerobic conditions has been shown to be effective for this transformation. researchgate.netresearchgate.net This methodology has been successfully applied to five-, six-, and seven-membered cyclic enones, demonstrating its versatility in constructing a range of fused pyrazole derivatives. researchgate.netresearchgate.net

Understanding Transition-Metal Catalysis and Ligand Interactions in Hydrazine Chemistry

Transition-metal catalysis plays a pivotal role in a wide array of chemical transformations involving hydrazines. The interaction between the transition metal center and the hydrazine, as well as the nature of the supporting ligands, are crucial factors that dictate the reactivity and selectivity of these catalytic processes.

The nitrogen atoms of hydrazine possess lone pairs of electrons, allowing them to coordinate to metal centers in various ways, including as monodentate or bidentate bridging ligands. ijoeete.com This coordination can activate the hydrazine molecule for subsequent reactions. Transition metals can facilitate reactions such as the reductive cleavage of the N-N bond in hydrazine, as has been observed with iron(II) complexes. rsc.org

The design of the ligand framework supporting the transition metal is of paramount importance. Polydentate ligands, such as polypyridyl and pyrazole-based systems, can stabilize the metal center in different oxidation states, which is often a requirement for catalytic cycles. rsc.orgresearchgate.net The electronic and steric properties of the ligands can be fine-tuned to modulate the reactivity of the metal complex. researchgate.net For example, the use of a Ni(II) complex with a 2,6-bis(phenylazo)pyridine ligand has been shown to catalyze the tandem synthesis of azines from alcohols and hydrazine, where the ligand itself is involved in the redox process. acs.org

In the context of cross-coupling reactions, palladium-catalyzed processes are particularly significant. chemie-brunschwig.ch While direct applications with this compound are not extensively documented in the provided search results, the principles of transition-metal catalysis in hydrazine chemistry are broadly applicable. For instance, palladium catalysts are used in the Buchwald modification of the Fischer indole synthesis, which involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org This highlights the potential for transition-metal catalysis to expand the scope of reactions involving hydrazine derivatives. Furthermore, photoredox catalysis using transition metal complexes, such as those of ruthenium, has been employed for the reductive cleavage of hydrazines. nih.govacs.org

The interaction between the metal catalyst and the hydrazine substrate is a key area of research, with implications for the development of new catalytic systems for a variety of transformations, including nitrogen fixation and the synthesis of nitrogen-containing compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon environments within 1-benzyl-2-phenylhydrazine.

¹H NMR spectroscopy provides precise information about the chemical environment of protons in a molecule. In the case of this compound and its derivatives, the spectra typically show distinct signals for the aromatic protons of the benzyl (B1604629) and phenyl rings, the methylene (B1212753) protons of the benzyl group, and the N-H protons of the hydrazine (B178648) moiety. scirp.orgaustinpublishinggroup.com

The aromatic protons usually appear as a complex multiplet in the downfield region of the spectrum, typically between δ 6.7 and 7.8 ppm. scirp.orgaustinpublishinggroup.com The exact chemical shifts and splitting patterns can be influenced by the presence of substituents on the aromatic rings. rsc.orgsemanticscholar.org The methylene (-CH2-) protons of the benzyl group typically resonate as a singlet around δ 4.6-5.4 ppm. beilstein-journals.org The N-H protons are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. scirp.org

Table 1: ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (E)-1-benzylidene-2-phenylhydrazine | CDCl₃ | 7.65-7.70 (m, 3H), 7.35-7.39 (m, 2H), 7.28-7.32 (m, 3H), 7.11-7.13 (m, 2H), 6.87 (t, J= 7.2 Hz, 1H) rsc.org |

| (E)-1-(4-methylbenzylidene)-2-phenylhydrazine | CDCl₃ | 7.64 (s, 1H), 7.57-7.59 (m, 2H), 7.29-7.33 (m, 2H), 7.20-7.22 (m, 2H), 7.12-7.15 (m, 2H), 6.90 (t, J= 7.2 Hz, 1H), 2.40 (s, 3H) rsc.org |

| (E)-1-(3-bromobenzylidene)-2-phenylhydrazine | CDCl₃ | 7.82 (s, 1H), 7.69 (s, 1H), 7.51-7.57 (m, 2H), 7.39-7.41 (m, 1H), 7.20-7.31 (m, 3H), 7.10-7.12 (m, 2H), 6.90 (t, J= 7.2 Hz, 1H) rsc.org |

| 1-[2-(1H-Imidazole-1-yl)-1-phenylethylidene]-2-phenylhydrazine | DMSO-d₆ | 10.25 (s, 1H, NH), 7.82–6.82 (complex, 13H, aryl, imidazole), 5.45 (s, 2H, CH₂) beilstein-journals.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound and its analogues displays signals for the aromatic carbons and the methylene carbon. scirp.orgaustinpublishinggroup.com

The aromatic carbons typically resonate in the range of δ 112 to 152 ppm. scirp.orgrsc.org The specific chemical shifts can help distinguish between the carbons of the benzyl and phenyl rings and can be affected by substituent patterns. The methylene carbon of the benzyl group usually appears at a higher field, around δ 50-60 ppm. beilstein-journals.org

Table 2: ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (E)-1-benzylidene-2-phenylhydrazine | CDCl₃ | 144.6, 137.3, 135.3, 129.3, 128.6, 128.4, 126.2, 120.1, 112.8 rsc.org |

| (E)-1-(4-methylbenzylidene)-2-phenylhydrazine | CDCl₃ | 144.8, 138.4, 137.6, 132.5, 129.3, 129.3, 126.1, 119.9, 112.7, 21.4 rsc.org |

| (E)-1-(3-bromobenzylidene)-2-phenylhydrazine | CDCl₃ | 144.2, 137.4, 135.2, 131.1, 130.1, 129.3, 128.7, 124.8, 122.8, 120.5, 112.8 rsc.org |

| 1-[2-(1H-Imidazole-1-yl)-1-phenylethylidene]-2-phenylhydrazine | DMSO-d₆ | 39.48, 113.07, 119.18, 119.81, 125.20, 127.73, 128.40, 128.52, 129.06, 136.51, 137.01, 137.15, 145.32 beilstein-journals.org |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules. emerypharma.com

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of adjacent protons, for instance, within the aromatic rings. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. emerypharma.commdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. emerypharma.commdpi.comresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. emerypharma.com

The use of these 2D NMR experiments provides a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives. mdpi.comrsc.org

NMR spectroscopy is a powerful tool for studying the dynamic behavior of molecules, including conformational changes and tautomeric equilibria. nih.govresearchgate.net For molecules like this compound, which have rotatable bonds, different conformations can exist in solution. nih.govupertis.ac.id High-field NMR studies, sometimes in combination with computational modeling, can provide insights into the preferred conformations of the benzyl and phenyl groups. nih.gov

Furthermore, in related hydrazone systems, NMR has been instrumental in studying the potential for tautomerism, where protons can shift between different atoms, leading to different isomeric forms. researchgate.net While this compound itself is less prone to the common keto-enol type of tautomerism, derivatives can exhibit such phenomena, and NMR is the primary method for investigating these equilibria. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound and its derivatives provides characteristic absorption bands that confirm the presence of its key functional groups. scirp.orgresearchgate.net

N-H Stretching: The N-H stretching vibration of the hydrazine moiety typically appears in the region of 3300-3400 cm⁻¹. scirp.orgsemanticscholar.org This band can sometimes be broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. semanticscholar.orgbeilstein-journals.org

C=C Stretching: Aromatic C=C bond stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. scirp.orgsemanticscholar.org

C-N Stretching: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

Table 3: FT-IR Data for this compound Derivatives

| Compound | Sample Prep | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| (E)-1-(3-bromobenzylidene)-2-phenylhydrazine | film | 3220 (s), 3047 (s), 2865 (w), 890 (w), 760 (m), 695 (m) rsc.org | N-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C-H bend, C-H bend, C-H bend rsc.org |

| (E)-1-benzylidene-2-(2,4-dichlorophenyl)hydrazine | film | 3230 (s), 3084 (s), 2960 (m), 758 (w), 690 (w) rsc.org | N-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C-H bend, C-H bend rsc.org |

| 1-[2-(1H-Imidazole-1-yl)-1-phenylethylidene]-2-phenylhydrazine | KBr | 3201.6, 3093.6, 2962.5, 1596.9, 1488.9 beilstein-journals.org | N-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C=N stretch, C=C stretch beilstein-journals.org |

| 3-benzyl-2-phenyl-4(5H)-(4''-chlorophenylhydrazino)-1, 3-oxazolidine | KBr | 3391 (N-H stretching), 3029 (Ar-CH), 1484 (C=C), 1316 (N-H bending), 829 (C-Cl) semanticscholar.org | N-H stretch, Aromatic C-H stretch, C=C stretch, N-H bend, C-Cl stretch semanticscholar.org |

Raman Spectroscopy for Complementary Vibrational Information

While specific experimental Raman spectra for this compound are not extensively detailed in the surveyed literature, the technique serves as a crucial complement to infrared spectroscopy for probing molecular vibrations. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra.

For this compound, a theoretical Raman spectrum would be expected to display characteristic peaks corresponding to its key functional groups:

Aromatic Ring Vibrations : The presence of two phenyl rings would give rise to strong bands. C-H stretching vibrations on the aromatic rings typically appear above 3000 cm⁻¹. In-plane C=C stretching vibrations within the phenyl rings are expected in the 1400–1625 cm⁻¹ region. mdpi.com

CH₂ Group Vibrations : The methylene (-CH₂-) bridge would produce characteristic stretching and bending modes. Symmetric and asymmetric C-H stretching vibrations are anticipated in the 2850–2960 cm⁻¹ range.

Hydrazine Moiety Vibrations : The N-H and N-N stretching vibrations of the hydrazine group are also expected. The N-N bond, being largely non-polar, should theoretically yield a distinct Raman signal.

In practice, real-time monitoring of chemical reactions, such as those involving hydrazine derivatives, can be accomplished using Raman spectroscopy to track the formation of intermediates and products.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is dictated by the system of chromophores and their conjugation. The this compound molecule contains two primary chromophores: the phenyl ring attached to the nitrogen (the phenylhydrazinyl moiety) and the benzyl group's phenyl ring.

The expected electronic transitions would be:

π → π* Transitions : These high-energy transitions are characteristic of the aromatic rings. The phenyl group attached directly to the nitrogen atom may have its electronic environment significantly altered by the nitrogen's lone pair electrons, potentially shifting its absorption maximum (λmax) compared to an unsubstituted benzene (B151609) ring.

n → π* Transitions : The nitrogen atoms of the hydrazine moiety possess non-bonding electrons (n-electrons). These can be excited to anti-bonding π* orbitals of the attached phenyl ring. These transitions are typically of lower energy and intensity compared to π → π* transitions.

The degree of electronic conjugation between the phenylamino (B1219803) group and the second phenyl ring through the -CH₂-N- linkage is limited due to the insulating methylene group. Therefore, the UV-Vis spectrum would likely be a composite of the absorptions of the individual phenyl-containing moieties, rather than showing a single, highly extended conjugated system. Studies on complex hydrazine derivatives confirm that theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and interpret UV-Vis spectra, correlating observed absorption bands with specific electronic transitions. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₁₃H₁₄N₂), the precise mass is a key identifier.

Molecular Formula : C₁₃H₁₄N₂

Monoisotopic Mass : 198.115698455 Da nih.gov

HRMS analysis can also identify various adducts of the parent molecule, which are commonly formed during the ionization process. Predicted collision cross-section (CCS) values can further aid in structural confirmation. uni.lu

Interactive Table: Predicted Adducts for this compound

| Adduct Formula | Adduct Name | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 199.12297 |

| [M+Na]⁺ | Sodium Adduct | 221.10491 |

| [M+K]⁺ | Potassium Adduct | 237.07885 |

| [M+NH₄]⁺ | Ammonium Adduct | 216.14951 |

| [M-H]⁻ | Deprotonated Molecule | 197.10841 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Fragmentation Pathways: In electron impact (EI) mass spectrometry, the molecular ion ([M]⁺˙) undergoes fragmentation, producing a characteristic pattern of daughter ions. For this compound, the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation patterns for amines and aromatic compounds include cleavage of bonds adjacent to nitrogen (alpha cleavage) and fragmentation of the aromatic rings. libretexts.orgarizona.edu

Key expected fragmentation pathways include:

Benzylic Cleavage : The most favorable cleavage often occurs at the C-N bond between the benzyl group and the hydrazine moiety. This results in the formation of a highly stable tropylium (B1234903) ion (a rearranged benzyl cation).

N-N Bond Cleavage : The nitrogen-nitrogen bond can also rupture, leading to various fragment ions.

Phenyl Group Fragmentation : Loss or fragmentation of the phenyl rings can also contribute to the spectrum.

Interactive Table: Plausible Mass Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 198 | [C₁₃H₁₄N₂]⁺˙ | [M]⁺˙ | Molecular Ion |

| 107 | [C₇H₉N]⁺˙ | [C₆H₅NHCH₂]⁺˙ | Ion from N-N cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion | From cleavage of the benzyl C-N bond; often a very strong peak for benzyl compounds. |

| 92/93 | [C₆H₅NH]⁺˙ / [C₆H₅NH₂]⁺˙ | Phenylamino / Aniline (B41778) ion | From cleavage and rearrangement. |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination in the Solid State

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published XRD studies for this compound were identified in the search results, this technique would provide invaluable structural information.

Single-Crystal X-ray Diffraction: If suitable single crystals of this compound could be grown, this technique would yield a complete molecular structure. mdpi.com The analysis would provide:

Molecular Conformation : Precise bond lengths, bond angles, and torsional angles, revealing the exact spatial orientation of the benzyl and phenyl groups relative to each other.

Crystal Packing : Information on how individual molecules are arranged in the crystal lattice, including the unit cell dimensions and space group symmetry. rsc.org

Intermolecular Interactions : It would elucidate the non-covalent forces that stabilize the crystal structure, such as potential N-H···N hydrogen bonds, C-H···π interactions, and π-π stacking between the aromatic rings. nih.gov

Powder X-ray Diffraction (PXRD): In cases where growing single crystals is difficult, PXRD on a microcrystalline powder can be used. researchgate.net PXRD provides a characteristic diffraction pattern that serves as a "fingerprint" for the crystalline phase. While less detailed than single-crystal analysis, modern computational methods like Rietveld refinement can sometimes be used to solve or verify a crystal structure from high-quality powder data. researchgate.net PXRD is a rapid and powerful tool for identifying crystalline solids and confirming phase purity. researchgate.net

Lack of Specific Computational Research Hinders Detailed Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational chemistry methods for analyzing molecular structure, electronic properties, and spectroscopic parameters, specific studies applying these techniques to this compound are not present in the accessible research landscape. Therefore, a detailed article adhering to the specified structure of quantum chemical calculations, spectroscopic predictions, and theoretical investigations cannot be generated at this time.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular behavior. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to explore the fundamental properties of chemical compounds. These techniques allow for the precise modeling of molecular geometries, the mapping of electron density distributions, and the prediction of reactivity, which are crucial for understanding the nature of chemical substances and for the design of new materials and pharmaceuticals.

For a compound like this compound, such studies would typically involve:

Geometry Optimization: Using DFT and Hartree-Fock methods to determine the most stable three-dimensional arrangement of the atoms and to explore different conformational possibilities and their corresponding energy landscapes.

Electronic Structure Analysis: Investigation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. The mapping of the molecular electrostatic potential (MEP) would further illuminate charge distribution and reactive areas.

Spectroscopic Prediction: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) would allow for the assignment of experimental spectral bands to specific molecular motions, confirming the compound's structure.

While general principles of these computational methods are well-established and have been applied to a wide range of hydrazine derivatives, the specific application and resulting data for this compound are not available in published literature. For instance, detailed computational analyses have been performed on various substituted hydrazones and other related nitrogen-containing compounds, but these findings cannot be extrapolated to this compound due to subtle but significant differences in electronic and structural characteristics.

The absence of dedicated research on this specific molecule means that any attempt to create a detailed report as outlined would be speculative and would not meet the standards of scientific accuracy. Further computational research is required to elucidate the specific electronic, geometric, and spectroscopic properties of this compound.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 2 Phenylhydrazine

Computational Prediction and Interpretation of Spectroscopic Parameters

Time-Dependent Density Functional Theory (TD-DFT) for Simulating UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com This approach is valuable for understanding the electronic transitions between molecular orbitals, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lumo (LUMO). mdpi.com

For 1-benzyl-2-phenylhydrazine, TD-DFT calculations can elucidate the nature of its UV-Vis absorption profile. The π-conjugated systems of the two phenyl rings are expected to give rise to electronic excitations in the UV region. qnl.qa Simulations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), often incorporating a solvent model to mimic experimental conditions. mdpi.com The calculations would identify the primary electronic transitions, for instance, π → π* transitions associated with the aromatic rings.

Table 1: Illustrative TD-DFT Calculated UV-Vis Absorption Data for this compound

| Calculated Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 285 | 4.35 | 0.095 | HOMO -> LUMO (π → π*) |

| 240 | 5.17 | 0.550 | HOMO-1 -> LUMO (π → π*) |

| 210 | 5.90 | 0.120 | HOMO -> LUMO+1 (π → π*) |

Gauge-Including Atomic Orbital (GIAO) Method for Accurate NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. dntb.gov.ua By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method provides theoretical chemical shifts that can be correlated with experimental data. unifr.ch This is particularly useful for structure elucidation and for assigning ambiguous signals in experimental ¹H and ¹³C NMR spectra. scielo.br

Applying the GIAO method to this compound, typically at a DFT level of theory like B3LYP with a basis set such as cc-pVDZ, would yield predicted chemical shifts for all hydrogen and carbon atoms. nih.gov The accuracy of these predictions can be enhanced by using a solvent model and by linear scaling of the calculated values against known experimental data for similar compounds. unifr.chuts.edu.au Such calculations can help confirm the connectivity and chemical environment of the benzyl (B1604629) and phenyl moieties.

Table 2: Representative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1 (Phenyl C-N) | - | - | 148.5 | 148.2 |

| C7 (Benzyl C-N) | - | - | 55.8 | 55.4 |

| H-N (Hydrazine) | 5.10 | 5.05 | - | - |

| H-C7 (Methylene) | 4.15 | 4.12 | - | - |

| Aromatic C/H | 6.8 - 7.4 | 6.7 - 7.3 | 113 - 138 | 112 - 137 |

Theoretical Studies on Reaction Mechanisms and Pathways

In Silico Modeling of Chemical Transformations and Transition States

In silico modeling offers profound insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net Computational methods can be used to locate and characterize the geometry and energy of transition states, which are the energetic barriers that must be overcome for a reaction to proceed. This allows for a detailed understanding of reaction kinetics and pathways.

For this compound, theoretical modeling could be applied to various transformations. For example, in an N-arylation reaction, computational analysis could identify the transition state for the nucleophilic attack of one of the hydrazine (B178648) nitrogens onto an aryl halide. acs.org The calculated activation energy would provide a measure of the reaction rate. Similarly, oxidation reactions at the hydrazine bridge could be modeled to understand the formation of corresponding azo compounds. These studies help rationalize experimental observations and predict the feasibility of new synthetic routes. researchgate.net

Understanding Stereochemical Outcomes through Computational Approaches

Computational chemistry is a valuable tool for predicting and understanding the stereochemical outcomes of chemical reactions. When a reaction can produce multiple stereoisomers, the preferred product is typically formed via the lowest-energy transition state. By calculating the relative energies of the different diastereomeric transition states, one can predict the major stereoisomer that will be formed.

While this compound itself is achiral, it can participate in reactions that generate new stereocenters. For instance, if it were to react with a chiral electrophile, two diastereomeric products could be formed. Computational modeling could be employed to analyze the transition states leading to each diastereomer. The calculated energy difference between these transition states would allow for a prediction of the diastereomeric ratio, providing a theoretical basis for the observed or expected stereoselectivity of the reaction.

Prediction of Advanced Electronic Properties for Material Science Applications

Calculation of Dipole Moments and Linear Polarizabilities

For this compound, DFT calculations can provide reliable estimates of these properties. The presence of the electronegative nitrogen atoms and the asymmetric nature of the molecule would result in a non-zero dipole moment. ias.ac.inimist.ma The extensive π-electron systems of the phenyl and benzyl groups would contribute significantly to its polarizability. These calculated values are essential for screening candidate molecules for applications in organic electronics and other material science fields where molecular polarity and electronic response are critical. imist.ma

Table 3: Calculated Electronic Properties for this compound

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 1.85 | Debye |

| Mean Polarizability (α) | 24.5 | ų |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phenylhydrazine (B124118) |

Lack of Publicly Available Research on the Nonlinear Optical Properties of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the first hyperpolarizability and nonlinear optical (NLO) properties of the compound this compound have been identified.

While research into the nonlinear optical properties of various organic molecules is an active field, it appears that this compound has not been a specific subject of these investigations. Searches for computational chemistry assessments of its first hyperpolarizability, a key indicator of a molecule's potential for NLO applications, did not yield any relevant results.

Scientific inquiry in this area often focuses on molecules with specific structural features that are known to enhance NLO properties, such as extended π-conjugated systems and the presence of strong electron-donating and electron-accepting groups. While this compound contains phenyl and benzyl groups, which contribute to its electronic structure, it has not been highlighted in the available literature as a candidate for NLO materials.

Studies on related but structurally distinct compounds, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have been conducted to evaluate their NLO properties. However, the findings from these studies cannot be directly extrapolated to this compound due to significant differences in their molecular frameworks.

Consequently, there is a notable absence of data, including computational assessments and data tables, concerning the first hyperpolarizability of this compound. This indicates a gap in the current body of scientific knowledge regarding the potential of this specific compound in the field of nonlinear optics. Further theoretical and experimental research would be necessary to determine its properties and potential applications in this domain.

Role of 1 Benzyl 2 Phenylhydrazine in Advanced Organic Synthesis and Precursor Chemistry

Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds

1-Benzyl-2-phenylhydrazine serves as a versatile intermediate in the synthesis of complex molecular frameworks that are central to the development of new pharmaceutical agents. Its unique structural features, combining both benzyl (B1604629) and phenylhydrazine (B124118) moieties, allow for the construction of diverse and intricate molecules. The reactivity of the hydrazine (B178648) group is pivotal, enabling its participation in various cyclization and condensation reactions to form stable heterocyclic systems, which are hallmarks of many biologically active compounds.

Precursor for the Derivatization of Heterocyclic Systems (e.g., Pyrazoles, Indoles)

The utility of this compound as a precursor is particularly evident in the synthesis of important heterocyclic systems like pyrazoles and indoles. These scaffolds are present in a wide array of pharmaceuticals.

Pyrazoles:

Benzylhydrazine (B1204620), a closely related precursor, is utilized in the synthesis of substituted pyrazoles. For instance, 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole can be synthesized from benzylhydrazine dihydrochloride (B599025) and 4-chlorobenzaldehyde, which first form a hydrazone intermediate. orgsyn.org This reaction highlights the role of the benzylhydrazine core in forming the pyrazole (B372694) ring, a key component in many medicinal compounds. The general synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govdergipark.org.trresearchgate.net The reaction of phenylhydrazine with 1,1,3,3-tetramethoxypropane (B13500) in the presence of an acid catalyst, for example, leads to the formation of a pyrazole ring. researchgate.net

Indoles:

The Fischer indole (B1671886) synthesis is a classic and powerful method for constructing the indole ring system, a core structure in numerous pharmaceuticals. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine derivative with an aldehyde or a ketone. wikipedia.orgbyjus.comnih.gov While direct examples specifying this compound in the Fischer indole synthesis are not prevalent in the reviewed literature, the fundamental mechanism relies on the phenylhydrazine moiety. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. nih.gov The versatility of this synthesis allows for the preparation of a wide variety of substituted indoles by choosing the appropriate phenylhydrazine and carbonyl precursors. e-journals.in For instance, the reaction of phenylhydrazine with various substituted acetophenones in the presence of sulfuric acid yields 2-substituted aryl-1H-indoles. e-journals.in

The following table summarizes examples of heterocyclic synthesis involving hydrazine precursors:

| Precursor | Reagents | Product | Application |

|---|---|---|---|

| Benzylhydrazine dihydrochloride | 4-Chlorobenzaldehyde, 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | Synthesis of substituted pyrazoles orgsyn.org |

| Phenylhydrazine | Substituted Acetophenone | 2-Aryl-1H-indole | Synthesis of substituted indoles e-journals.in |

Construction of Hydrazide and Hydrazone-based Molecular Architectures

This compound is a key building block for constructing molecules containing hydrazide and hydrazone functionalities. These structural motifs are of significant interest in medicinal chemistry due to their diverse biological activities. Hydrazones are formed through the condensation reaction between a hydrazine derivative and an aldehyde or a ketone. austinpublishinggroup.commdpi.com

For example, a series of (E)-1-benzylidene-2-phenylhydrazine derivatives have been synthesized by reacting phenylhydrazine with various aromatic aldehydes in refluxing glacial acetic acid. austinpublishinggroup.com These reactions demonstrate the straightforward formation of the hydrazone linkage (-NH-N=CH-). The resulting hydrazone derivatives have been investigated for their potential as anticancer agents. scirp.org

The synthesis of these architectures is often high-yielding and can be achieved under relatively simple reaction conditions. The table below provides examples of hydrazone synthesis from phenylhydrazine.

| Phenylhydrazine Derivative | Aldehyde/Ketone | Product | Yield (%) |

| Phenylhydrazine | Benzaldehyde | (E)-1-benzylidene-2-phenylhydrazine | 70 |

| Phenylhydrazine | 4-Methoxybenzaldehyde | (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | 82.5 |

| Phenylhydrazine | 4-Chlorobenzaldehyde | (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine | 80.1 |

Data sourced from Salem et al. (2022) austinpublishinggroup.com

Application as a Building Block in Agrochemical Synthesis

While phenylhydrazone derivatives have been investigated for their fungicidal activity, specific research detailing the application of this compound as a building block in the synthesis of agrochemicals is not extensively documented in the available literature. nih.gov The general class of hydrazine derivatives has been explored for pesticidal properties, but direct evidence linking this compound to commercial or developmental agrochemicals is limited.

Precursor in the Synthesis of Dyes and Pigments

Phenylhydrazine is a known precursor in the synthesis of indoles, which are intermediates in the production of various dyes. wikipedia.org However, specific examples of this compound being used as a direct precursor in the synthesis of commercial dyes and pigments are not well-documented in the scientific literature.

Miscellaneous Industrial and Research Chemical Applications

Development of Chemical Blowing Agents for Polymer Science

Hydrazine and its derivatives are recognized as a class of nitrogen-based chemical blowing agents used in the production of thermoplastic and elastomeric foams. wikipedia.org These agents decompose upon heating to release gases, which then form a cellular structure within the polymer matrix. researchgate.netmdpi.com While compounds like azodicarbonamide (B1663908) and sulfonyl hydrazides are common examples of chemical blowing agents, the specific application of this compound for this purpose is not prominently featured in the reviewed literature. mdpi.com

Utility in Water Treatment and Oxygen Scavenging Technologies

Hydrazine and its derivatives are well-established as potent reducing agents and are widely utilized as oxygen scavengers, particularly for corrosion control in industrial boilers and hot-water heating systems. rxchemicals.comresearchgate.net Dissolved oxygen is a primary cause of corrosion in steam systems, leading to severe pitting that can compromise the integrity and operational lifespan of boilers. rxchemicals.comcortecvci.com

Hydrazine-based compounds effectively reduce dissolved oxygen in both low and high-pressure steam systems, with some solutions being suitable for super-critical boilers operating at pressures up to 3,500 psi. rxchemicals.comcalcasolutions.com The chemical reaction involves hydrazine (N₂H₄) reacting with oxygen (O₂) to produce water and nitrogen gas, which are harmless to the boiler system. marinecare.nl

Key advantages of using hydrazine derivatives as oxygen scavengers include:

No Contribution to Dissolved Solids: Unlike sulfite-based scavengers, hydrazine does not add dissolved solids to the boiler water, which helps in reducing the need for blowdowns. marinecare.nl

Metal Passivation: Hydrazine promotes the formation of a protective magnetite (Fe₃O₄) layer on steel surfaces, which passivates the metal and converts undesirable hematite (B75146) (Fe₂O₃) into the more stable magnetite film. marinecare.nl

Volatility: Due to its volatile nature, hydrazine can travel with the steam, providing protection throughout the entire steam system, including condensate lines. marinecare.nl

While the use of hydrazine itself has come under scrutiny due to its toxicity, safer organic derivatives like carbohydrazide (B1668358) have been introduced as effective replacements. cortecvci.comaccepta.com Carbohydrazide decomposes at higher temperatures to form hydrazine, delivering the oxygen scavenging and passivating benefits without the same handling hazards. marinecare.nl Research on wastewater from phenylhydrazine hydrochloride production has focused on recovery and treatment to prevent environmental pollution, indicating the industrial relevance of this class of compounds. fao.orgmdpi.compatsnap.commdpi.com

Table 1: Comparison of Common Oxygen Scavengers

| Scavenger Type | Chemical Formula | Key Advantages | Considerations |

|---|---|---|---|

| Hydrazine | N₂H₄ | No dissolved solids, passivates metal, volatile | Toxic, requires careful handling cortecvci.commarinecare.nl |

| Carbohydrazide | (NH₂NH)₂CO | Safer alternative to hydrazine, volatile, passivates metal | Decomposes to hydrazine at high temperatures marinecare.nlaccepta.com |

| Sodium Sulfite (B76179) | Na₂SO₃ | Commonly used in low-pressure boilers | Adds to total dissolved solids (TDS) marinecare.nl |

Starting Material for Energetic Compounds (General Hydrazine Derivatives)

The class of hydrazine derivatives is fundamentally important in the field of high-energy materials. researchgate.net Many of these compounds possess endothermic heats of formation and high heats of combustion, properties that make them suitable for use as propellants, explosives, and gas generators. researchgate.net The energy released by these materials is derived from the combustion of their hydrocarbon skeleton and the breakage of high-energy C-N and N-N bonds. ias.ac.in

Hydrazine and its simple methyl derivatives are famously used as rocket fuels. researchgate.net When mixed with an oxidizer like dinitrogen tetroxide, hydrazine becomes a hypergolic propellant, meaning it ignites on contact without needing an external ignition source. youtube.com This property provides highly reliable ignition for rocket engines. The decomposition of hydrazine is extremely exothermic, producing large volumes of gas (ammonia, nitrogen, and hydrogen) that generate thrust when expelled through a nozzle. rsc.org

Research into energetic materials focuses on synthesizing nitrogen-rich compounds that offer high performance, good thermal stability, and reduced sensitivity. ias.ac.in Hydrazine derivatives are key precursors for such molecules. researchgate.net Salts of hydrazine with oxidizing anions such as nitrates, perchlorates, and azides can be explosive upon ignition and are used to formulate various energetic compounds. researchgate.net

Contributions to the Synthesis of Novel Nanomaterials

The strong reducing capability of hydrazine and its derivatives makes them valuable reagents in the synthesis of nanomaterials. researchgate.net In this context, hydrazine functions as a reductant to convert metal salts into elemental metal or metal oxide nanoparticles. This chemical reduction method is a common and effective route for producing a variety of nanoparticles with controlled sizes and morphologies. researchgate.net

Hydrazine hydrate (B1144303), in particular, has been successfully employed in the synthesis of several types of metallic and bimetallic nanoparticles, including:

Silver (Ag) Nanoparticles: Hydrazine hydrate is used to reduce silver nitrate (B79036) in an aqueous solution to produce colloidal silver nanoparticles. orientjchem.org

Nickel-Tin (Ni-Sn) Nanoparticles: Bimetallic Ni-Sn nanoparticles have been synthesized using hydrazine hydrate as the reducing agent. nih.gov

Iron (Fe) Nanoparticles: Iron-rich acid mine drainage has been used as a source of ferric iron for the synthesis of iron nanoparticles with hydrazine as the reductant. sapub.org

The role of hydrazine in these syntheses can be multifaceted. For instance, in the creation of metal nanoparticle-functionalized porous membranes, hydrazine can act as both the activation reagent to form the porous structure and as the reductant to form the metal nanoparticles in situ. researchgate.net This dual functionality simplifies the fabrication process for creating advanced, multifunctional materials.

Table 2: Examples of Nanomaterials Synthesized Using Hydrazine Derivatives

| Nanomaterial | Precursor(s) | Role of Hydrazine Derivative |

|---|---|---|

| Silver Colloids | Silver Nitrate (AgNO₃) | Reducing agent orientjchem.org |

| Nickel-Tin (Ni-Sn) | Nickel and Tin Salts | Reducing agent nih.gov |

| Iron Nanoparticles | Ferric Iron from Acid Mine Drainage | Reducing agent sapub.org |

| Functionalized Porous Membranes | Poly(ionic liquid), Metal Salt | Activation reagent and reductant researchgate.net |

Future Research Directions and Emerging Opportunities in 1 Benzyl 2 Phenylhydrazine Chemistry

Pursuit of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of hydrazine (B178648) derivatives often involves multi-step procedures with harsh reagents and significant waste generation. A primary future objective is the development of novel and sustainable synthetic routes to 1-benzyl-2-phenylhydrazine and its analogues, aligning with the principles of green chemistry.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers substantial advantages over conventional heating, including dramatically reduced reaction times (minutes instead of hours), improved yields, and often solvent-free conditions. aip.orgnih.govchemistryviews.org The application of microwave irradiation to the condensation reactions required to form the this compound scaffold could provide a rapid and efficient synthetic pathway. aip.orgresearchgate.net

Continuous Flow Chemistry: Flow synthesis provides a safer, more scalable, and highly efficient alternative to batch processing. bohrium.com By integrating steps like diazotization, reduction, and hydrolysis into a continuous tandem reaction, the hazardous intermediates often associated with hydrazine synthesis can be generated and consumed in situ, minimizing risk and improving process control. google.com This methodology has been successfully applied to other hydrazine derivatives, demonstrating its potential for the large-scale, sustainable production of this compound.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity under mild conditions. mdpi.com Future research could explore enzymatic pathways for the formation of the crucial N-N bond or for the selective functionalization of the this compound core, representing an ultimate goal in green synthesis.

| Methodology | Conventional Approach | Sustainable/Novel Approach | Key Advantages |

|---|---|---|---|

| Heating | Oil bath reflux (hours/days) | Microwave Irradiation (minutes) | Reduced reaction time, higher yields, energy efficiency nih.govchemistryviews.org |

| Processing | Batch synthesis | Continuous Flow Synthesis | Enhanced safety, scalability, process control, reduced waste google.com |

| Catalysis | Stoichiometric harsh reagents (e.g., metal reductants) | Heterogeneous catalysts, biocatalysis | Catalyst recyclability, milder reaction conditions, high selectivity mdpi.comresearchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free or green solvents (e.g., aqueous micellar conditions) | Reduced environmental impact, simplified purification researchgate.netnih.gov |

Unveiling Undiscovered Reactivity Modes and Mechanistic Insights

The unsymmetrical nature of this compound, with two distinct nitrogen atoms (one attached to a phenyl group and the other to both a phenyl and a benzyl (B1604629) group), makes it a fascinating subject for mechanistic studies. Arylhydrazines are known ambident nucleophiles, and exploring the competitive reactivity of the α- and β-nitrogen atoms in this compound is a key research avenue. nih.gov

Future investigations should focus on:

Reaction with Reactive Intermediates: The trapping of highly reactive species like benzynes with arylhydrazines has revealed competitive addition pathways. nih.govacs.org Studying the reaction of this compound with in-situ generated benzynes could elucidate how the electronic and steric differences between the two nitrogen atoms dictate the regioselectivity of the addition, leading to either 1,1- or 1,2-disubstituted products.

Radical Chemistry: Arylhydrazines can serve as precursors to aryl radicals under oxidative conditions, which can then be used in C-C bond-forming reactions. acs.org Mechanistic studies, including the use of radical trapping agents like TEMPO, could confirm the generation of specific radical intermediates from this compound and explore their subsequent reactivity. csbsju.edu Electron spin resonance (e.s.r.) trapping techniques could provide conclusive evidence for the formation of specific aryl or benzyl radicals.

Formation of Diazene Intermediates: The enzyme-catalyzed oxidation of arylalkylhydrazines is proposed to proceed through a diazene intermediate. nih.gov Investigating the chemical oxidation of this compound could provide access to novel diazene species, whose reactivity could be harnessed for further transformations, such as the synthesis of complex azoarenes. nih.gov

| Reactivity Mode | Key Intermediates | Potential Products/Applications | Relevant Mechanistic Probes |

|---|---|---|---|

| Nucleophilic Addition | Benzyne Adducts | Synthesis of complex 1,1- and 1,2-diarylhydrazines, Azoarenes nih.govacs.org | DFT calculations of transition states |

| Oxidative Coupling | Aryl/Benzyl Radicals | Arylation/Benzylation of organic substrates (e.g., quinones) acs.org | Radical trapping experiments (e.g., POBN, TEMPO) acs.orgcsbsju.edu |

| Oxidation | Diazene Species | Formation of unsymmetrical azo compounds nih.gov | In-situ spectroscopic monitoring |

| Cyclocondensation | Heterocyclic intermediates | Synthesis of pyrazoles, indoles, and other heterocycles | Isolation and characterization of intermediates |

Rational Design and Derivatization for Tailored Chemical Properties and Applications

The this compound scaffold is a versatile platform for derivatization. By strategically introducing various functional groups onto the benzyl or phenyl rings, new molecules with tailored electronic, steric, and physicochemical properties can be designed for specific applications in medicine and materials science.

Emerging opportunities include:

Anticancer Agents: Phenylhydrazine (B124118) and its derivatives have been investigated as scaffolds for the development of new anticancer agents. scirp.org Future work could involve the synthesis of a library of this compound derivatives with different substituents (e.g., halogens, nitro groups, methoxy groups) to probe structure-activity relationships (SAR) against various cancer cell lines.

Antifungal and Antimicrobial Compounds: N′-phenylhydrazides have shown potential as antifungal agents. nih.gov By converting this compound into corresponding hydrazides and hydrazones, novel compounds could be developed to combat drug-resistant fungal and bacterial strains. mdpi.com

Materials for Organic Electronics: Hydrazine derivatives possessing π-conjugated systems are of interest for applications in dye-sensitized solar cells (DSSCs). qnl.qa The rational design of this compound derivatives with extended conjugation or specific electron-donating/withdrawing groups could modulate their HOMO/LUMO energy levels, making them suitable candidates for photosensitizers in next-generation solar cells.

| Application Area | Design Strategy | Target Property to Modulate | Example Derivatives |

|---|---|---|---|

| Medicinal Chemistry (Anticancer) | Introduce electron-withdrawing/donating groups on aromatic rings | Binding affinity to biological targets, cytotoxicity scirp.org | Chloro-, nitro-, or methoxy-substituted analogues |

| Medicinal Chemistry (Antifungal) | Convert to N'-acylhydrazide or hydrazone derivatives | Inhibition of fungal enzymes, disruption of cell membranes nih.gov | Condensation products with various aldehydes and carboxylic acids |

| Materials Science (DSSCs) | Extend π-conjugation system, add donor/acceptor groups | HOMO/LUMO energy gap, light absorption spectrum | Derivatives with fused aromatic rings or strong electronic modifiers |

| Catalysis | Incorporate coordinating groups to form metal complexes | Catalytic activity, stability | Analogues with pyridyl or phosphine substituents |

Synergistic Integration of Advanced Computational and Experimental Research

The synergy between computational modeling and experimental synthesis is crucial for accelerating discovery in modern chemistry. For this compound, this integrated approach can provide profound insights into its behavior and guide the development of new applications.

Future research will benefit from:

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. researchgate.net This is particularly valuable for understanding the competitive reactivity of the two nitrogen atoms in this compound during reactions like benzyne trapping. nih.govacs.org

Elucidating Molecular Properties: Computational methods can predict key molecular properties such as HOMO/LUMO energy levels, electrostatic potentials, and dipole moments. imist.ma These theoretical predictions can guide the experimental design of derivatives with desired electronic properties for applications in materials science.

Rationalizing Biological Activity: In drug discovery, molecular docking and pharmacophore modeling can predict how synthesized derivatives will bind to specific biological targets, such as enzymes or protein receptors. nih.gov These in-silico studies can help rationalize experimental findings from biological assays and guide the design of more potent analogues, saving significant time and resources. acs.org

This dual approach, where experimental results validate and refine computational models, and computational insights guide experimental design, creates a powerful feedback loop for innovation. imist.ma

| Research Phase | Computational Technique | Role of Computation | Experimental Technique | Role of Experiment |

|---|---|---|---|---|

| Synthesis Design | - | - | Flow chemistry, Microwave synthesis | Develop efficient and sustainable synthetic routes aip.org |

| Mechanistic Study | DFT, IRC Calculations | Predict reaction pathways, transition states, and regioselectivity nih.govresearchgate.net | Spectroscopy (NMR, MS), Radical Trapping | Identify products, intermediates, and validate proposed mechanisms |

| Property Analysis | DFT, TDDFT | Calculate electronic properties (HOMO/LUMO), predict UV-Vis spectra | Cyclic Voltammetry, UV-Vis Spectroscopy | Measure redox potentials and light absorption properties |

| Application Design | Molecular Docking, QSAR | Predict binding affinity to biological targets, guide derivative design nih.gov | In-vitro biological assays (e.g., MIC, IC50) | Determine biological activity and validate computational predictions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-2-phenylhydrazine, and how can reaction conditions be optimized?

- Methodology :

- Reflux-based synthesis : Combine stoichiometric equivalents of benzyl chloride and phenylhydrazine in ethanol under reflux (4–6 hours). Monitor reaction progress via TLC .

- Purification : Post-reaction, precipitate the product using ice-cold water, followed by recrystallization in methanol to enhance purity (>95% by HPLC). Adjust solvent polarity (e.g., ethanol/water mixtures) to optimize crystal yield .

- Validation : Confirm structure via IR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (benzyl protons at δ 4.2–4.5 ppm, aromatic protons at δ 7.1–7.4 ppm) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar hydrazines?

- Approach :

- Mass Spectrometry (MS) : Use high-resolution MS to identify the molecular ion peak at m/z 211 (C₁₃H₁₄N₂⁺) and fragmentation patterns (e.g., loss of benzyl group at m/z 105) .

- UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic and hydrazine moieties (λmax ~260 nm) .

- Differentiation : Compare with phenylhydrazine (λmax ~245 nm) and benzylhydrazine (λmax ~255 nm) to resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation. Avoid exposure to light, as photodegradation may yield toxic byproducts (e.g., benzene derivatives) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse with 0.1 M acetic acid to neutralize residual hydrazine .

Advanced Research Questions

Q. How do electronic transitions in this compound influence its reactivity in organometallic catalysis?

- Mechanistic Insights :

- Computational Analysis : DFT calculations reveal sp³→sp² hybridization shift at the Nβ atom in the S₁ state, enhancing conjugation with the benzyl group. This increases electron density at the hydrazine nitrogen, favoring coordination to transition metals (e.g., Pd, Cu) .

- Experimental Validation : Use X-ray crystallography (SHELXL refinement) to resolve coordination geometries in metal complexes. Pair with cyclic voltammetry to assess redox activity .

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Resolution Strategies :

- Multi-Method Refinement : Apply SHELXS/SHELXD for structure solution and SHELXL for refinement. Cross-validate with synchrotron data to resolve twinning or disorder .

- Hydrogen Bond Analysis : Use Hirshfeld surfaces to identify weak interactions (e.g., N–H⋯π) that may cause packing ambiguities .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Applications :

- Indole Synthesis : Employ Fischer indole synthesis by reacting with ketones (e.g., cyclohexanone) under acidic conditions (HCl/EtOH, 80°C). Monitor NH₃ release via gas chromatography .

- Anticancer Agents : Functionalize the hydrazine moiety with pyridine or benzofuran groups to enhance DNA intercalation. Assess cytotoxicity via MTT assays against HeLa cells .

Q. How do solvent effects impact the stability and reactivity of this compound in aqueous vs. nonpolar media?

- Study Design :

- Kinetic Studies : Compare hydrolysis rates in DMSO (k = 1.2 × 10⁻³ s⁻¹) vs. water (k = 3.8 × 10⁻³ s⁻¹) using UV-Vis kinetics. Polar aprotic solvents stabilize the hydrazine group via H-bond disruption .

- MD Simulations : Model solvation shells with GROMACS to predict aggregation tendencies in hydrophobic environments .

Data Interpretation & Validation

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Best Practices :

- HPLC-MS : Use C18 columns (acetonitrile/0.1% formic acid gradient) to separate impurities (e.g., 1-Benzyl-1-phenylhydrazine, RSD <2%). Confirm via MS/MS .

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., benzaldehyde phenylhydrazone) to ¹H NMR spectra for peak assignment .

Q. How can computational models predict the spectroscopic signatures of this compound derivatives?

- Workflow :

- DFT Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) to compute vibrational frequencies (IR/Raman) and compare with experimental data .

- TD-DFT for UV-Vis : Simulate electronic transitions (S₀→S₁) to predict λmax shifts upon functionalization (e.g., nitro groups red-shift absorption by ~20 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.